Methanone, (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-
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Overview
Description
Methanone, (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a methanone group attached to a 2-chlorophenyl and a 3,4-dihydro-2H-1,5-benzodioxepin-7-yl group, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzoyl chloride with 3,4-dihydro-2H-1,5-benzodioxepin-7-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methanone, (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methanone, (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepins: Known for their β-adrenergic stimulant activity.
Indole Derivatives: Share similar structural features and biological activities.
Uniqueness
Methanone, (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
123769-35-7 |
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Molecular Formula |
C16H13ClO3 |
Molecular Weight |
288.72 g/mol |
IUPAC Name |
(2-chlorophenyl)-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone |
InChI |
InChI=1S/C16H13ClO3/c17-13-5-2-1-4-12(13)16(18)11-6-7-14-15(10-11)20-9-3-8-19-14/h1-2,4-7,10H,3,8-9H2 |
InChI Key |
GIMVFKAIWNRTJH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3Cl)OC1 |
Origin of Product |
United States |
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